An In-depth Technical Guide to 3-(Allyloxy)-2-nitrobenzoic acid: Molecular Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 3-(Allyloxy)-2-nitrobenzoic acid: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Allyloxy)-2-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and foundational chemical principles to predict its molecular structure, physicochemical properties, and reactivity. A detailed, proposed synthetic protocol is provided, drawing from established methodologies for the preparation of similar compounds. Furthermore, the potential biological significance and applications in drug discovery are discussed based on the known activities of related nitrobenzoic acid and allyloxy-containing scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Introduction
3-(Allyloxy)-2-nitrobenzoic acid (Figure 1) is a unique molecule that incorporates three key functional groups: a carboxylic acid, a nitro group, and an allyl ether, all attached to a benzene ring. The specific arrangement of these substituents, particularly the ortho-nitro group relative to the carboxylic acid and the meta-allyloxy group, dictates its electronic properties, reactivity, and potential for biological interactions. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The allyloxy group, on the other hand, introduces a flexible and reactive moiety that can participate in various chemical transformations and potentially interact with biological targets.
This guide will delve into the detailed molecular characteristics of 3-(Allyloxy)-2-nitrobenzoic acid, providing a theoretical framework for its behavior and a practical guide for its synthesis and potential applications.
Molecular Structure and Formula
The fundamental identity of a chemical compound lies in its molecular structure and formula. This section details the atomic composition and spatial arrangement of 3-(Allyloxy)-2-nitrobenzoic acid.
Chemical Formula and Molecular Weight
The chemical formula for 3-(Allyloxy)-2-nitrobenzoic acid is C₁₀H₉NO₅ .[1] This indicates that each molecule is composed of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms.
Based on this formula, the molecular weight of the compound is calculated to be 223.18 g/mol .[1]
Table 1: Core Properties of 3-(Allyloxy)-2-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 1553518-57-2 | [1] |
| Molecular Formula | C₁₀H₉NO₅ | [1] |
| Molecular Weight | 223.18 g/mol | [1] |
Structural Representation
The structure of 3-(Allyloxy)-2-nitrobenzoic acid is depicted below in a 2D chemical structure format.
Figure 1: 2D structure of 3-(Allyloxy)-2-nitrobenzoic acid.
Physicochemical Properties and Spectroscopic Profile (Predicted)
Predicted Physicochemical Properties
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Acidity: The presence of the electron-withdrawing nitro group ortho to the carboxylic acid is expected to significantly increase the acidity of the carboxylic proton compared to benzoic acid itself. This "ortho effect" can enhance the dissociation of the proton.
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Solubility: The molecule possesses both polar (carboxylic acid, nitro group, ether oxygen) and nonpolar (benzene ring, allyl group) regions. Therefore, it is expected to have limited solubility in water but should be soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.
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Melting Point: Substituted benzoic acids are typically crystalline solids at room temperature. The melting point will be influenced by the crystal lattice energy, which is affected by intermolecular forces such as hydrogen bonding (from the carboxylic acid) and dipole-dipole interactions (from the nitro group).
Predicted Spectroscopic Profile
The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and carboxylic acid protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Allyloxy)-2-nitrobenzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Aromatic (3 protons) | 7.0 - 8.5 | Multiplets |
| Allyl (-OCH₂-CH=CH₂) | ~ 6.0 | Multiplet |
| Allyl (-OCH₂-CH=CH₂) | ~ 5.3 | Multiplet |
| Allyl (-OCH₂ -CH=CH₂) | ~ 4.7 | Doublet |
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Allyloxy)-2-nitrobenzoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic (C-NO₂) | 145 - 155 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (other) | 115 - 140 |
| Allyl (=CH₂) | ~ 118 |
| Allyl (=CH-) | ~ 132 |
| Allyl (-O-CH₂-) | ~ 70 |
The IR spectrum will show characteristic absorption bands for the key functional groups.
Table 4: Predicted IR Absorption Frequencies for 3-(Allyloxy)-2-nitrobenzoic acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 1680-1710 (strong) | C=O stretch (Carboxylic Acid) |
| 1520-1560 (strong) | Asymmetric N-O stretch (Nitro) |
| 1340-1380 (strong) | Symmetric N-O stretch (Nitro) |
| 1600, 1475 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch (Ether) |
| ~910-990 | =C-H bend (Alkene) |
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the carboxyl group, the nitro group, and cleavage of the allyl ether.
Proposed Synthesis Protocol
A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. While a specific protocol for 3-(Allyloxy)-2-nitrobenzoic acid is not published, a logical and experimentally sound procedure can be devised based on established organic chemistry transformations. The proposed synthesis involves a two-step process starting from commercially available 3-hydroxy-2-nitrobenzoic acid.
Diagram 1: Proposed synthetic workflow for 3-(Allyloxy)-2-nitrobenzoic acid.
Step 1: Williamson Ether Synthesis
This protocol utilizes a classic Williamson ether synthesis to introduce the allyl group onto the phenolic hydroxyl of 3-hydroxy-2-nitrobenzoic acid.
Materials and Reagents:
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3-Hydroxy-2-nitrobenzoic acid
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Allyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride)
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Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-nitrobenzoic acid (1.0 eq).
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Add anhydrous acetone to dissolve the starting material.
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Add anhydrous potassium carbonate (1.5 eq) to the solution.
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Add allyl bromide (1.2 eq) dropwise to the stirring mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the acetone under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 3-(Allyloxy)-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.
Potential Applications in Drug Development
The unique structural features of 3-(Allyloxy)-2-nitrobenzoic acid suggest several potential avenues for its application in drug discovery and development.
Rationale Based on Constituent Moieties
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Nitroaromatic Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group can act as a bioisostere for other functional groups and can be reduced in vivo to form reactive species that may contribute to therapeutic effects.
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Benzoic Acid Derivatives: The benzoic acid scaffold is a common feature in many approved drugs. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets.
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Allyl Group: The allyl group provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with diverse properties. It can also participate in specific interactions with enzymes and receptors.
Potential Therapeutic Areas
Given the properties of its constituent functional groups, 3-(Allyloxy)-2-nitrobenzoic acid and its derivatives could be investigated for their potential in the following areas:
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Anticancer Agents: The combination of a nitroaromatic ring and a carboxylic acid could lead to compounds with cytotoxic activity against cancer cells.
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Anti-inflammatory Drugs: Benzoic acid derivatives have been explored as anti-inflammatory agents. The specific substitution pattern of this molecule may modulate its activity towards inflammatory targets.
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Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.
It is important to note that while the structural features are promising, extensive biological evaluation is required to determine the actual therapeutic potential of 3-(Allyloxy)-2-nitrobenzoic acid.
Conclusion
3-(Allyloxy)-2-nitrobenzoic acid is a compound with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and a detailed proposed synthetic protocol. While experimental data for this specific molecule is currently scarce, the information presented here, based on established chemical principles and data from related compounds, provides a solid foundation for future research. The unique combination of a carboxylic acid, a nitro group, and an allyl ether within a compact aromatic framework makes 3-(Allyloxy)-2-nitrobenzoic acid an attractive scaffold for the development of novel molecules with potential therapeutic applications. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully explore its potential.
